3-(Chloromethyl)-1-ethyl-3-methylazetidin-2-one

Description

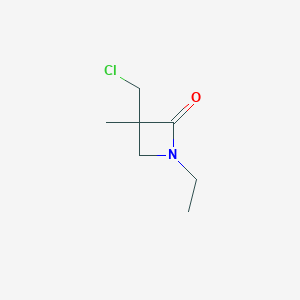

3-(Chloromethyl)-1-ethyl-3-methylazetidin-2-one is a β-lactam derivative characterized by a four-membered azetidin-2-one ring substituted with a chloromethyl group at position 3, an ethyl group at position 1, and a methyl group at position 2. The chloromethyl substituent enhances electrophilicity, making it a valuable intermediate for further functionalization, such as nucleophilic substitution or cycloaddition reactions.

Properties

IUPAC Name |

3-(chloromethyl)-1-ethyl-3-methylazetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-3-9-5-7(2,4-8)6(9)10/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPFQUVKMHIBKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C1=O)(C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-ethyl-3-methylazetidin-2-one typically involves the reaction of 3-methylazetidin-2-one with chloromethylating agents under controlled conditions. One common method is the reaction of 3-methylazetidin-2-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-ethyl-3-methylazetidin-2-one undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include alcohols.

Scientific Research Applications

3-(Chloromethyl)-1-ethyl-3-methylazetidin-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block in the development of pharmaceutical agents, particularly beta-lactam antibiotics.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-ethyl-3-methylazetidin-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s azetidinone ring structure also plays a role in its biological activity by mimicking the structure of natural substrates or inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 3-(Chloromethyl)-1-ethyl-3-methylazetidin-2-one and analogous compounds:

Key Observations:

- Chloromethyl vs. Chloro Substituents : The chloromethyl group in the target compound offers greater versatility for alkylation or cross-coupling reactions compared to simple chloro substituents (e.g., in 3-chloro-4-phenylazetidin-2-one derivatives) .

- Ring Size and Reactivity : Azetidin-2-ones (4-membered rings) exhibit higher ring strain than oxazolidin-2-ones (5-membered rings), leading to distinct reactivity profiles. For example, β-lactams are more prone to nucleophilic attack at the carbonyl carbon .

- Biological Activity: Compounds like 3,3-dimethyl-azetidin-2-ones with sulfinyl substituents (e.g., compound 33 in ) show selective inhibition of enzymes, whereas chloromethyl-substituted oxazolidinones (e.g., ) are explored for antimicrobial applications.

Target Compound:

Synthetic routes for this compound likely involve:

Cyclization : Reaction of chloroacetyl chloride with ethylmethylamine derivatives under basic conditions.

Functionalization : Chloromethylation via Friedel-Crafts alkylation or nucleophilic substitution.

Comparative Syntheses:

- 3-Chloro-4-phenylazetidin-2-one Derivatives : Synthesized via Schiff base formation between aromatic aldehydes and amines, followed by cyclization with chloroacetyl chloride .

- 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one: Prepared via ring-opening polymerization or nucleophilic substitution of preformed oxazolidinones .

Stability and Physicochemical Properties

- Hydrolytic Stability : β-Lactams like azetidin-2-ones are susceptible to hydrolysis under acidic or basic conditions, whereas oxazolidin-2-ones are more stable due to reduced ring strain .

- Thermal Stability : Chloromethyl-substituted compounds (e.g., the target molecule) may decompose at elevated temperatures, releasing HCl, which necessitates careful handling .

Biological Activity

3-(Chloromethyl)-1-ethyl-3-methylazetidin-2-one is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a four-membered lactam structure, which is characteristic of azetidinones. The presence of the chloromethyl group enhances its reactivity, allowing for various chemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄ClN₃O |

| Molecular Weight | 191.66 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to:

- Inhibition of Enzyme Activity : By modifying active sites on enzymes, the compound can effectively inhibit their function.

- Disruption of Cellular Processes : The azetidinone ring structure allows it to mimic natural substrates, interfering with normal cellular signaling and metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Preliminary studies have shown that it can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties . A study published in Cancer Letters demonstrated that it reduced the viability of several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. Its interaction with specific molecular targets, including enzymes involved in the PI3K/AKT/mTOR pathway, was highlighted as a key mechanism for its anticancer activity.

Case Studies and Research Findings

-

Anticancer Mechanism Study :

- A study showed that treatment with this compound led to significant apoptosis in cancer cells, with IC50 values indicating effective inhibition of cell growth across multiple cancer cell lines.

-

Antimicrobial Efficacy :

- In vitro tests revealed that this compound had a broad spectrum of activity against Gram-positive and Gram-negative bacteria, demonstrating potential as an antibiotic agent.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 3-(Chloromethyl)-1-methylazetidin-2-one | Lacks ethyl group | Different reactivity; lower antimicrobial activity |

| 3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one | Contains cyclobutyl group | Similar antibacterial properties; different steric effects |

| 3-(Chloromethyl)-1-isopropyl-3-methylazetidin-2-one | Contains isopropyl group | Enhanced reactivity; potential for greater enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.